(3E)-N-(4-fluorophenyl)-3-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(4-FLUOROPHENYL)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by the presence of fluorine and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-FLUOROPHENYL)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with 3-iodobenzoyl chloride under basic conditions to form the intermediate amide. This intermediate is then subjected to further reactions, such as imination and cyclization, to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-FLUOROPHENYL)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or amines.
Substitution: The fluorine and iodine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
(3E)-N-(4-FLUOROPHENYL)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-N-(4-FLUOROPHENYL)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: A compound with a similar fluorophenyl group, used in organic synthesis.
2-Hydroxy-2-methylpropiophenone: Another compound with a phenyl ring, used as a photoinitiator in polymer chemistry.
Uniqueness
(3E)-N-(4-FLUOROPHENYL)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. These halogen atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C17H15FIN3O2 |
---|---|
Molecular Weight |
439.22 g/mol |
IUPAC Name |
N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]-3-iodobenzamide |
InChI |
InChI=1S/C17H15FIN3O2/c1-11(9-16(23)20-15-7-5-13(18)6-8-15)21-22-17(24)12-3-2-4-14(19)10-12/h2-8,10H,9H2,1H3,(H,20,23)(H,22,24)/b21-11+ |
InChI Key |
QSMYHFLBFVYAMV-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)I)/CC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)I)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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